N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features an imidazole ring, a thiazolidine ring, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include imidazole, thiazolidine-2,4-dione, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxide, while reduction of the methoxybenzylidene group forms the corresponding benzyl derivative.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thiazolidine ring may interact with biological membranes, affecting their properties. The methoxybenzylidene group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but lacks the thiazolidine ring.
3-(1H-imidazol-1-yl)propionic acid: Contains the imidazole ring but has a carboxylic acid group instead of the thiazolidine ring.
4-methoxybenzylidene-thiazolidine-2,4-dione: Contains the thiazolidine ring and methoxybenzylidene group but lacks the imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is unique due to the combination of its three distinct functional groups: the imidazole ring, the thiazolidine ring, and the methoxybenzylidene group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H22N4O4S/c1-28-16-5-3-15(4-6-16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-2-10-23-12-9-21-14-23/h3-6,9,12-14H,2,7-8,10-11H2,1H3,(H,22,25)/b17-13- |
InChI Key |
KTCKCALJBWLXQO-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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